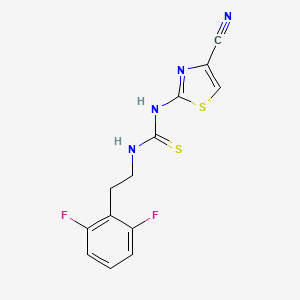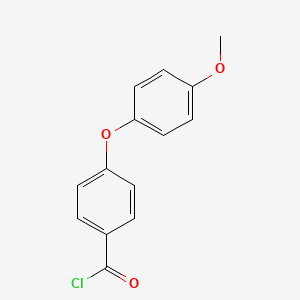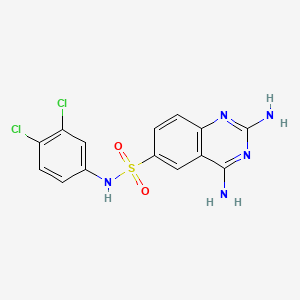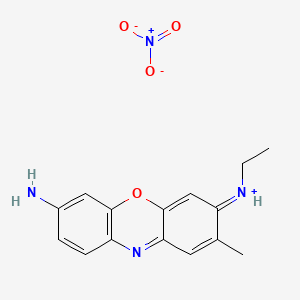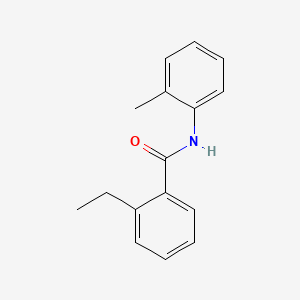
6-O-Methyl-alpha-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Methyl-alpha-D-galactopyranose is a derivative of galactose, a type of sugar. It is characterized by the presence of a methyl group attached to the sixth carbon of the galactopyranose ring. This compound has the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl-alpha-D-galactopyranose typically involves the methylation of alpha-D-galactopyranose. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar methylation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-O-Methyl-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often use reagents like halides (e.g., HCl, HBr) or nucleophiles (e.g., NH3, RNH2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galactonic acid, while reduction can produce galactitol .
Scientific Research Applications
6-O-Methyl-alpha-D-galactopyranose has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Mechanism of Action
The mechanism of action of 6-O-Methyl-alpha-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The compound’s methyl group can influence its binding affinity and specificity towards these enzymes, affecting the overall metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-galactopyranose: The parent compound without the methyl group.
6-O-Methyl-D-galactopyranose: A stereoisomer with different spatial arrangement.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A derivative with benzyl groups attached to the hydroxyl groups
Uniqueness
6-O-Methyl-alpha-D-galactopyranose is unique due to its specific methylation at the sixth carbon, which can significantly alter its chemical properties and biological activity compared to its non-methylated counterparts .
Properties
CAS No. |
31505-26-7 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O6/c1-12-2-3-4(8)5(9)6(10)7(11)13-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |
InChI Key |
QWJKEQVWXSYDJA-PZRMXXKTSA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
COCC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


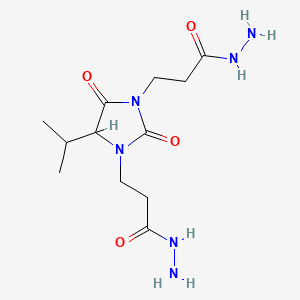

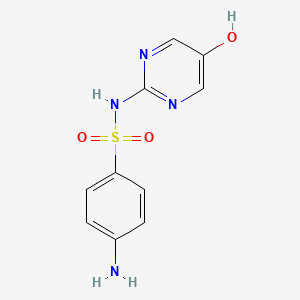
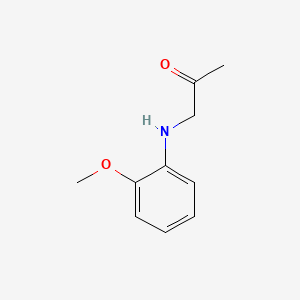
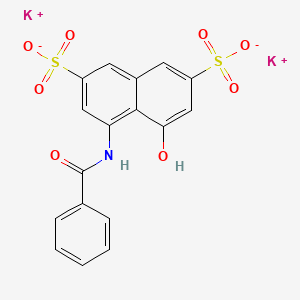
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)

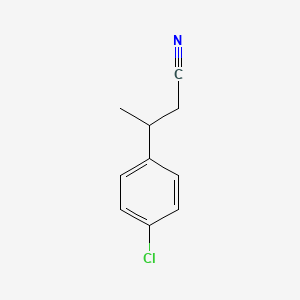
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
